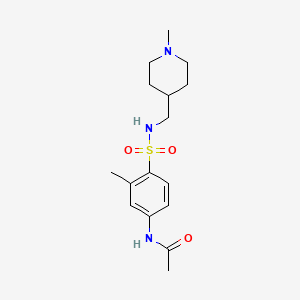![molecular formula C21H18FN5O2S B2806385 3-(2-fluorobenzyl)-7-((4-(methylthio)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1421485-43-9](/img/structure/B2806385.png)
3-(2-fluorobenzyl)-7-((4-(methylthio)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-fluorobenzyl)-7-((4-(methylthio)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H18FN5O2S and its molecular weight is 423.47. The purity is usually 95%.
BenchChem offers high-quality 3-(2-fluorobenzyl)-7-((4-(methylthio)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-fluorobenzyl)-7-((4-(methylthio)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Pyrimido[4,5-d]pyrimidine derivatives are synthesized through various chemical processes, including one-pot, microwave-assisted conditions, and solvent-free conditions. These methods provide efficient routes to obtain high yields of pyrimido[4,5-d]pyrimidine-2,5-dione derivatives, which are crucial for further biological and chemical studies. The structural characterization of these compounds is achieved using IR, 1H-NMR, 13C-NMR, and elemental analysis, confirming their complex molecular frameworks and potential as versatile scaffolds in medicinal chemistry (Dabiri, Arvinnezhad, Khavasi, & Bazgir, 2007).
Biological Activities
The pyrimido[4,5-d]pyrimidine derivatives exhibit various biological activities, including urease inhibition and herbicidal effects. Specific derivatives have shown significant activity in in vitro assays, indicating their potential as bioactive molecules for developing new therapeutic agents and agricultural chemicals. For instance, certain compounds within this class have demonstrated high herbicidal activities against Brassica napus, suggesting their utility in addressing agricultural pests and weeds (Huazheng, 2013).
Antimicrobial Properties
Some pyrimido[4,5-d]pyrimidine derivatives have been explored for their antimicrobial properties, contributing to the search for new antimicrobial agents. These studies involve the synthesis of novel compounds and their subsequent evaluation against various bacterial and fungal strains, highlighting the role of these derivatives in combating microbial resistance and infections (El-Gazzar, Aly, Zaki, & Hafez, 2008).
Application in Drug Discovery
The chemical diversity and biological activities of pyrimido[4,5-d]pyrimidine derivatives underscore their importance in drug discovery and development. Their potential as scaffolds for creating new drugs is significant, given their modifiable structures and capacity to interact with various biological targets. This makes them valuable in the synthesis of compounds with desired pharmacological profiles (Bazgir, Dabiri, Azimi, & Arvinnezhad, 2013).
properties
IUPAC Name |
6-[(2-fluorophenyl)methyl]-2-[(4-methylsulfanylphenyl)methylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-30-15-8-6-13(7-9-15)10-23-20-24-11-16-18(25-20)26-21(29)27(19(16)28)12-14-4-2-3-5-17(14)22/h2-9,11H,10,12H2,1H3,(H2,23,24,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCJWDAJFUHOIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

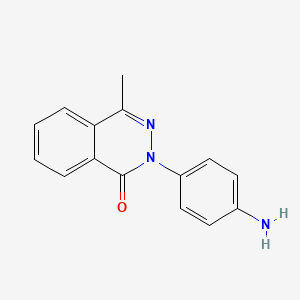
methanone](/img/structure/B2806303.png)
![4-(tert-butyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2806304.png)
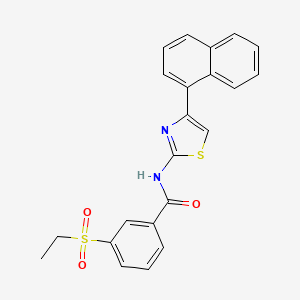
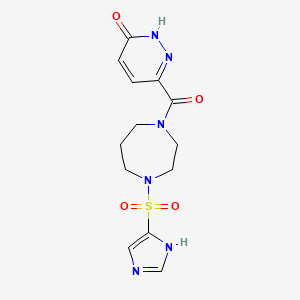
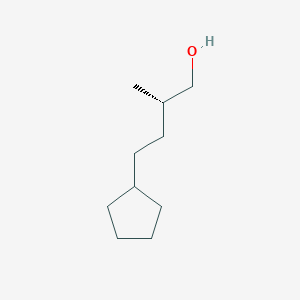
![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 2-chlorobenzoate](/img/structure/B2806313.png)
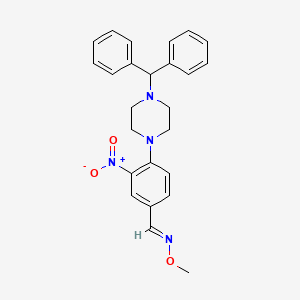
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2806316.png)
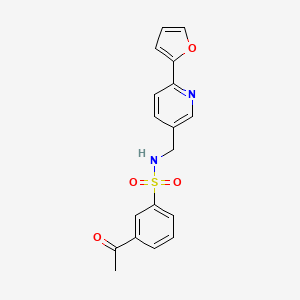
![Ethyl 6-(4-methoxyphenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2806318.png)
![2,6-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2806320.png)
![4-acetyl-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B2806323.png)
